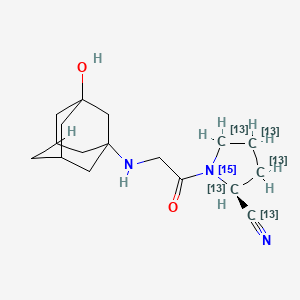

维达格列汀-13C5,15N

描述

Vildagliptin-13C5,15N, also known as LAF237-13C5,15N or NVP-LAF 237-13C5,15N, is a 13C- and 15N-labeled version of Vildagliptin . Vildagliptin is a potent, stable, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 3.5 nM in human Caco-2 cells . It possesses excellent oral bioavailability and potent antihyperglycemic activity .

Synthesis Analysis

The synthesis of Vildagliptin has been demonstrated using both conventional batch and flow technologies . The approach involves the in-line formation and instantaneous consumption of VR .

Molecular Structure Analysis

The molecular formula of Vildagliptin-13C5,15N is C1213C5H25N215NO2 . The molecular weight is 309.36 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Vildagliptin-13C5,15N is a stable isotope-labeled compound . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Physical And Chemical Properties Analysis

The exact mass and monoisotopic mass of Vildagliptin-13C5,15N are both 309.20848612 g/mol . It has a topological polar surface area of 76.4 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

科学研究应用

Enhancing Oral Bioavailability

Vildagliptin-13C5,15N has been used in the development of sustained release silica nanoparticles. This approach aims to enhance the oral bioavailability of the drug . The nanoparticles were prepared by the sol–gel method and loaded with vildagliptin . This formulation has the potential to reduce the frequency of dosing and improve the oral bioavailability of vildagliptin .

Physicochemical Analysis

Vildagliptin-13C5,15N is used in the assessment of analysis methods for its estimation in substances, medicinal formulations, and biological media . These methods include chromatographic, spectrophotometric, electrochemical, and other analysis methods . This helps in developing new methods for analysis of medicinal formulations containing vildagliptin .

Treatment of Type 2 Diabetes Mellitus (T2DM)

Vildagliptin-13C5,15N is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . It is effective in controlling endocrine levels in both hypoglycemia and hyperglycemia and can be used as a single or combination therapy for the treatment of T2DM .

Incretin Effect Enhancement

Vildagliptin-13C5,15N is used in the inhibition of DPP-4, which increases the level and activity of incretins . This leads to an increase in the insulin:glucagon ratio, decreasing hepatic glucose production, which in turn leads to a decrease in the plasma glucose level .

Drug Delivery System Development

The use of Vildagliptin-13C5,15N in the development of drug delivery systems is another application. For instance, it has been used in the development of silica nanoparticles for sustained drug delivery .

Optimization of Drug Formulation

Vildagliptin-13C5,15N is used in the optimization of drug formulations. For example, a response surface methodology was used to optimize and detect the effects of independent variables such as the amount of silica and the amount of vildagliptin on dependent variables .

作用机制

Target of Action

Vildagliptin-13C5,15N, also known as LAF237-13C5,15N, is a potent, stable, and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme involved in the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Mode of Action

By inhibiting DPP-4, Vildagliptin-13C5,15N prevents the degradation of GLP-1 and GIP, leading to elevated levels of these hormones . This results in increased insulin secretion and decreased glucagon release, thereby regulating blood glucose levels . The action of Vildagliptin-13C5,15N is glucose-dependent, meaning it stimulates insulin secretion only when blood glucose levels are elevated .

Biochemical Pathways

The primary biochemical pathway affected by Vildagliptin-13C5,15N is the incretin pathway. Incretin hormones, including GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-4 and preventing the degradation of GLP-1 and GIP, Vildagliptin-13C5,15N enhances the insulinotropic effects of these hormones, leading to improved glycemic control .

Pharmacokinetics

Vildagliptin-13C5,15N is rapidly and well absorbed following oral administration, with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs, with renal clearance accounting for 33% of the total body clearance . Vildagliptin-13C5,15N has a low potential for drug interactions, as cytochrome P450 (CYP) enzymes are minimally involved in its metabolism .

Result of Action

The primary molecular effect of Vildagliptin-13C5,15N is the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP . This results in enhanced insulin secretion and suppressed glucagon release, leading to improved glycemic control . At the cellular level, Vildagliptin-13C5,15N has been shown to inhibit pancreatic beta cell apoptosis, potentially contributing to its antihyperglycemic effects .

Action Environment

The action of Vildagliptin-13C5,15N can be influenced by various environmental factors. Additionally, the efficacy of Vildagliptin-13C5,15N can be influenced by the patient’s renal function, with increased exposure observed in subjects with varying degrees of renal impairment .

未来方向

Vildagliptin-13C5,15N is primarily used for pharmaceutical analytical testing . The use of stable isotopes like 13C and 15N in drug molecules is gaining attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . This could lead to new directions in drug development and testing .

属性

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-AXHOPKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678669 | |

| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vildagliptin-13C5,15N | |

CAS RN |

1044741-01-6 | |

| Record name | (2S)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl](~13~C_4_,~15~N)pyrrolidine-2-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

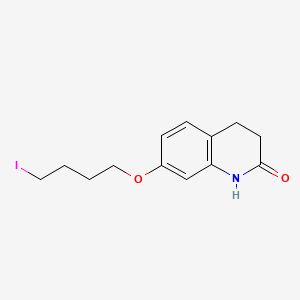

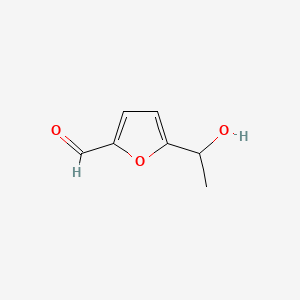

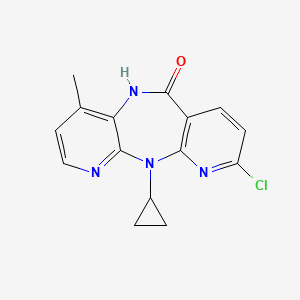

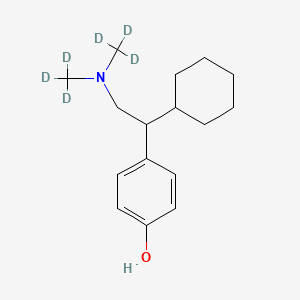

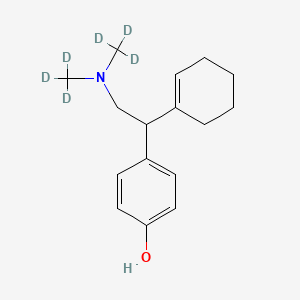

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)